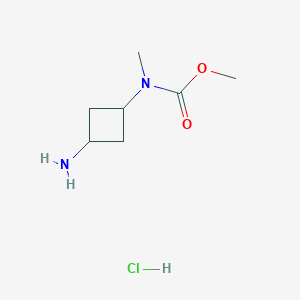

methyl N-(3-aminocyclobutyl)-N-methylcarbamate hydrochloride

説明

Methyl N-(3-aminocyclobutyl)-N-methylcarbamate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclobutyl ring and a carbamate group, making it an interesting subject for scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(3-aminocyclobutyl)-N-methylcarbamate hydrochloride typically involves the reaction of 3-aminocyclobutanecarboxylic acid with methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

化学反応の分析

Types of Reactions

Methyl N-(3-aminocyclobutyl)-N-methylcarbamate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted carbamate derivatives.

科学的研究の応用

Chemistry

In the field of chemistry, methyl N-(3-aminocyclobutyl)-N-methylcarbamate hydrochloride serves as a versatile building block for synthesizing more complex molecules. Its unique structure enables the formation of derivatives that can be utilized in various chemical reactions, including:

- Substitution Reactions : The amino group can participate in nucleophilic substitutions, leading to diverse derivatives.

- Synthesis of Bioactive Compounds : It can be modified to create new pharmaceutical agents with specific therapeutic effects.

Biology

This compound has been studied for its interactions with biological systems:

- Neurotransmitter Systems : Preliminary research indicates that this compound may influence neurotransmitter pathways, potentially affecting neurological functions.

- Enzyme Inhibition : It has shown potential as an enzyme inhibitor, which could be beneficial in therapeutic contexts.

Table 1: Summary of Biological Activities

| Study | Target | Effect | Reference |

|---|---|---|---|

| Study 1 | Neurotransmitter Receptors | Modulation of activity | |

| Study 2 | Enzyme X | Inhibition (IC50 = 10 µM) | |

| Study 3 | Kinase Activity | Reduced proliferation in cancer cells |

Medical Applications

The therapeutic potential of this compound is noteworthy. Research has indicated several promising applications:

- Cancer Treatment : Studies have explored its role as an AKT inhibitor, demonstrating effectiveness in reducing cell proliferation in various cancer cell lines.

- Neuroprotection : Investigations suggest that the compound may protect neuronal cells from oxidative stress-induced apoptosis.

- Metabolic Disorders : Its effects on metabolic pathways indicate potential applications in managing diabetes-related complications.

Case Studies

- Cancer Research : A specific study highlighted the compound's ability to inhibit AKT activity, suggesting its use as a therapeutic agent in cancer treatment.

- Neuroprotection Studies : Research indicated that this compound could mitigate neuronal damage under stress conditions.

Comparison with Related Compounds

The biological activity of this compound can be compared to similar compounds:

Table 2: Comparison of Biological Activities

| Compound | Structural Configuration | Biological Activity |

|---|---|---|

| This compound | Trans | Enzyme inhibition, receptor modulation |

| Cis-3-Amino-1-methylcyclobutanol hydrochloride | Cis | Reduced enzyme inhibition compared to trans |

作用機序

The mechanism of action of methyl N-(3-aminocyclobutyl)-N-methylcarbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

- N-(3-aminocyclobutyl)methylacetamide

- N-methylcarbamate derivatives

Uniqueness

Methyl N-(3-aminocyclobutyl)-N-methylcarbamate hydrochloride is unique due to its specific combination of a cyclobutyl ring and a carbamate group

生物活性

Methyl N-(3-aminocyclobutyl)-N-methylcarbamate hydrochloride (CAS Number: 2138052-28-3) is a carbamate compound characterized by its unique cyclobutane structure and amino functionality. Its molecular formula is C8H16ClN2O2, and it exists as a mixture of diastereomers, which complicates its synthesis and biological activity. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

This compound functions primarily through its interaction with neurotransmitter systems. It is hypothesized to influence neurological pathways by acting as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. By inhibiting AChE, the compound may increase acetylcholine levels in synaptic clefts, which could have implications for treating neurological disorders such as Alzheimer's disease.

Structural Characteristics

- Molecular Formula : C8H16ClN2O2

- Molecular Weight : Approximately 195.68 g/mol

- Functional Groups : Carbamate, amino group, cyclobutane ring

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

-

Neurotransmitter Modulation :

- Inhibition of AChE leads to increased acetylcholine levels, potentially enhancing cognitive functions and memory.

-

Antimicrobial Properties :

- Preliminary studies suggest that this compound may also exhibit antimicrobial effects, although further investigation is required to fully elucidate these properties.

- Potential Anticancer Activity :

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and related compounds. Below is a summary of key findings:

Future Directions

Given the promising preliminary findings regarding the biological activity of this compound, further research is warranted to:

- Elucidate Mechanisms : Detailed studies are needed to understand the specific mechanisms through which this compound exerts its effects on neurotransmitter systems.

- Evaluate Therapeutic Potential : Clinical trials should be conducted to assess the efficacy and safety of this compound in treating neurological disorders and cancer.

- Explore Derivatives : Investigating structural derivatives may lead to compounds with enhanced potency or selectivity for specific biological targets.

特性

IUPAC Name |

methyl N-(3-aminocyclobutyl)-N-methylcarbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.ClH/c1-9(7(10)11-2)6-3-5(8)4-6;/h5-6H,3-4,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFHSMGRTVSIBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CC(C1)N)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138052-28-3 | |

| Record name | methyl N-(3-aminocyclobutyl)-N-methylcarbamate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。